6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
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Overview
Description
6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a thienylmethylidene moiety
Mechanism of Action
Target of Action
The primary targets of the compound, also known as 6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile, are currently unknown. The compound belongs to a class of molecules known as benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, and have been used in the development of a wide range of therapeutic agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The presence of the thiophene ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . The presence of the thiophene ring could potentially influence the compound’s metabolic stability and bioavailability .
Result of Action
Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thienylmethylidene derivative with a pyrimidine precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-2-oxo-1-phenyl-5-{[(E)-2-furylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
- 6-imino-2-oxo-1-phenyl-5-{[(E)-3-pyridylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Uniqueness
Compared to similar compounds, 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile stands out due to the presence of the thienylmethylidene moiety This structural feature imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets
Properties
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c17-8-13-14(19-9-11-6-7-23-10-11)15(18)21(16(22)20-13)12-4-2-1-3-5-12/h1-7,9-10H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYBCNJYGIJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CSC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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